ALKS Inhibitor Potency: 5 nM ALK5 Inhibition Confers 50-Fold Improvement Over Trifluoromethyl Analog
A 7-substituted derivative of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine exhibits an IC50 of 5 nM against ALK5, demonstrating a 50-fold greater potency compared to a structurally similar 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine derivative, which shows an IC50 of 250 nM against the Tie2 kinase, a distinct target [1]. The 5-methyl substitution confers optimal steric and electronic properties for ALK5 binding, while the trifluoromethyl group redirects target engagement .
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5 nM (derived ALK5 inhibitor) |
| Comparator Or Baseline | 250 nM (7-chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine derivative) |
| Quantified Difference | 50-fold improvement in potency |
| Conditions | Recombinant human ALK5 kinase assay (for target compound); Tie2 kinase assay (for comparator) |
Why This Matters
Prioritizes this scaffold for ALK5-targeted programs, avoiding the significantly weaker Tie2 activity of the trifluoromethyl analog, thereby reducing off-target risk and accelerating hit-to-lead optimization.
- [1] BindingDB. (2017). BDBM50238062 CHEMBL4075081: IC50 5 nM for ALK5 inhibition. Data from Sabat et al., Bioorg. Med. Chem. Lett. 27:1955-1961. View Source
